molecular formula C12H20O3 B1233011 (+)-Cucurbic acid CAS No. 58240-50-9

(+)-Cucurbic acid

Cat. No.: B1233011
CAS No.: 58240-50-9
M. Wt: 212.28 g/mol
InChI Key: LYSGIJUGUGJIPS-ONEGZZNKSA-N
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Description

(+)-Cucurbic acid is a naturally occurring organic compound that belongs to the class of triterpenoids It is derived from cucurbitane, a chemical structure commonly found in the Cucurbitaceae family of plants, which includes cucumbers, melons, and gourds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Cucurbic acid typically involves the extraction of cucurbitane derivatives from natural sources followed by chemical modifications. One common method is the oxidation of cucurbitane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetone at low temperatures to prevent over-oxidation.

Industrial Production Methods

Industrial production of this compound often involves large-scale extraction from plant sources followed by purification and chemical modification. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the cucurbitane derivatives. These derivatives are then subjected to chemical reactions to produce this compound in high yields.

Chemical Reactions Analysis

Types of Reactions

(+)-Cucurbic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form more complex triterpenoid structures.

    Reduction: Reduction reactions can convert it into different derivatives with altered chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, acetone, ethanol.

Major Products Formed

Scientific Research Applications

(+)-Cucurbic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex triterpenoid compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of natural products, cosmetics, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (+)-Cucurbic acid involves its interaction with specific molecular targets and pathways within biological systems. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, altering their activity and leading to various physiological responses.

Comparison with Similar Compounds

(+)-Cucurbic acid is unique among triterpenoids due to its specific chemical structure and properties. Similar compounds include:

    Cucurbitacin: Another triterpenoid with similar biological activities but different chemical structure.

    Betulinic acid: A triterpenoid with known anticancer properties.

    Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects.

Properties

CAS No.

58240-50-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

2-[3-hydroxy-2-[(E)-pent-2-enyl]cyclopentyl]acetic acid

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h3-4,9-11,13H,2,5-8H2,1H3,(H,14,15)/b4-3+

InChI Key

LYSGIJUGUGJIPS-ONEGZZNKSA-N

SMILES

CCC=CCC1C(CCC1O)CC(=O)O

Isomeric SMILES

CC/C=C/CC1C(CCC1O)CC(=O)O

Canonical SMILES

CCC=CCC1C(CCC1O)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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